

Application Note: Stability-Indicating HPLC Method for the Quantification of Ibuprofen Lysine

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Compound of Interest		
Compound Name:	IBUPROFEN LYSINE	
Cat. No.:	B1588708	Get Quote

Introduction

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. **Ibuprofen lysine** is a salt form of ibuprofen that is more soluble in water, leading to faster absorption. Accurate and precise quantification of ibuprofen in this formulation is crucial for quality control and stability testing. This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of ibuprofen in **ibuprofen lysine** drug substance and product. The method is designed to separate ibuprofen from its potential degradation products and related substances.

The analytical challenge in quantifying **ibuprofen lysine** lies in the differing physicochemical properties of ibuprofen and its counter-ion, lysine. Ibuprofen is hydrophobic with strong UV absorbance, while lysine is very hydrophilic with low UV activity.[1] This method focuses on the quantification of the active moiety, ibuprofen.

Experimental ProtocolInstrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

HPLC System: Agilent 1260 Infinity II LC System or equivalent







Detector: UV-Vis Detector

• Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 μm) or equivalent

• Mobile Phase: Acetonitrile and 10 mM sodium phosphate buffer (pH 6.9) in a gradient elution.

Flow Rate: 1.0 mL/min[2]

Injection Volume: 10 μL

Column Temperature: 40 °C[2]

Detection Wavelength: 214 nm[2]

Preparation of Solutions

Diluent: A mixture of acetonitrile and water (50:50, v/v).

- Standard Stock Solution (500 μg/mL): Accurately weigh about 50 mg of Ibuprofen Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Standard Working Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
- Sample Preparation (for drug product): Weigh and finely powder not fewer than 20 tablets.
 Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of ibuprofen, to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with diluent, mix well, and filter through a 0.45 µm nylon filter.

Method Validation Parameters

The method was validated according to the International Conference on Harmonisation (ICH) guidelines.

• System Suitability: The system suitability was evaluated by injecting the standard solution six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.



- Linearity: Linearity was established over a concentration range of 5.33 μg/mL to 16 μg/mL of ibuprofen.[3]
- Accuracy: Accuracy was determined by the recovery of known amounts of ibuprofen spiked into the sample matrix. The acceptance criterion for recovery is typically between 97.0% and 103.0%.[4]

Precision:

- Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day.
- Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by different analysts. The RSD for both should be ≤ 2.0%.[4]
- Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. Ibuprofen standard solutions were subjected to stress conditions such as acid, base, oxidation, heat, and light.[4][5]

Acid Degradation: 1 N HCl

Base Degradation: 1 N NaOH[3]

Oxidative Degradation: 10% H₂O₂[3]

Thermal Degradation: 80°C

Photolytic Degradation: UV light exposure

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 5000
RSD of Peak Area (%)	≤ 2.0%	0.8%



Table 2: Method Validation Summary

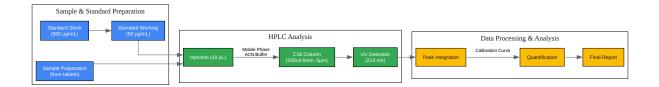
Parameter	Concentration Range <i>l</i> Level	Result
Linearity (r²)	5 - 25 μg/mL	0.999[6]
Accuracy (% Recovery)	80%, 100%, 120%	98.8% - 101.2%
Precision (RSD %)		
- Repeatability		< 1.0%
- Intermediate Precision	50 μg/mL	< 1.5%
Limit of Detection (LOD)	-	0.447 μg/mL[3]
Limit of Quantification (LOQ)	-	1.356 μg/mL[3]
Retention Time (min)	-	~7.65[7]

Table 3: Forced Degradation Study Results

Stress Condition	% Degradation of Ibuprofen	Observations
Acid (1 N HCl, 24h)	< 5%	Stable
Base (1 N NaOH, 24h)	~15%	Significant degradation, impurity C identified.[3]
Oxidation (10% H ₂ O ₂ , 24h)	< 5%	Stable
Thermal (80°C, 48h)	< 2%	Stable
Photolytic (UV light, 24h)	< 3%	Stable

Visualizations





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Caption: Experimental workflow for the HPLC quantification of Ibuprofen.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the quantification of ibuprofen in **ibuprofen lysine** formulations. The method successfully separates the active pharmaceutical ingredient from its degradation products, making it suitable for routine quality control analysis and stability studies of **ibuprofen lysine** in the pharmaceutical industry. The validation results confirm that the method is reliable and robust for its intended purpose.

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